molecular formula C7H15IO2 B13067902 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane

1-Iodo-2-(2-methoxyethoxy)-2-methylpropane

Cat. No.: B13067902
M. Wt: 258.10 g/mol
InChI Key: WFBBVBXBTBAXTB-UHFFFAOYSA-N
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Description

1-Iodo-2-(2-methoxyethoxy)-2-methylpropane is an organic compound characterized by the presence of an iodine atom attached to a carbon chain with methoxyethoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane typically involves the iodination of a precursor compound. One common method is the reaction of 2-(2-methoxyethoxy)-2-methylpropane with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: 2-(2-methoxyethoxy)-2-methylpropanol.

    Oxidation: 2-(2-methoxyethoxy)-2-methylpropanone.

    Reduction: 2-(2-methoxyethoxy)-2-methylpropane.

Scientific Research Applications

1-Iodo-2-(2-methoxyethoxy)-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxyethoxy group enhances the compound’s solubility and stability, making it suitable for various applications.

Comparison with Similar Compounds

  • 1-Iodo-2-(2-methoxyethoxy)ethane
  • 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane

Comparison: 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane is unique due to the presence of the methyl group, which can influence its reactivity and physical properties compared to similar compounds. The additional methyl group can affect the compound’s boiling point, solubility, and overall stability, making it distinct from its analogs.

Properties

Molecular Formula

C7H15IO2

Molecular Weight

258.10 g/mol

IUPAC Name

1-iodo-2-(2-methoxyethoxy)-2-methylpropane

InChI

InChI=1S/C7H15IO2/c1-7(2,6-8)10-5-4-9-3/h4-6H2,1-3H3

InChI Key

WFBBVBXBTBAXTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CI)OCCOC

Origin of Product

United States

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